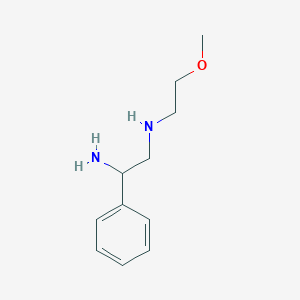






|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][N:5]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:7]=C1C>[OH-].[Na+]>[NH2:7][CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:9][NH:5][CH2:4][CH2:3][O:2][CH3:1] |f:1.2|
|


|
Name
|
methoxyethylmethylphenylimidazoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCCN1C(=NC(C1)C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to separate into two phases
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer is extracted with methylene chloride
|
|
Type
|
CONCENTRATION
|
|
Details
|
The extract is concentrated
|
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed with 20% aqueous sulfuric acid for six hours
|
|
Duration
|
6 h
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
NC(CNCCOC)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |